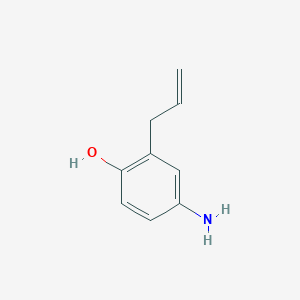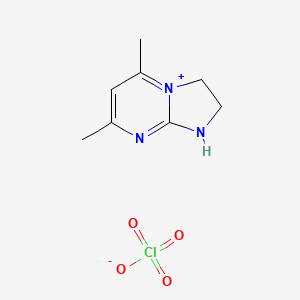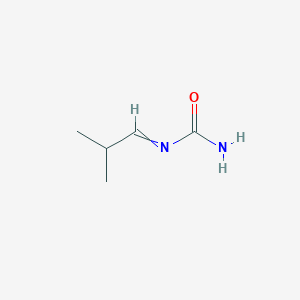
N-(2-Methylpropylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropylidene)urea, also known as isobutylidene diurea, is a derivative of urea. It is a nitrogen-containing compound that has found applications in various fields due to its unique chemical properties. This compound is particularly noted for its role in slow-release fertilizers, where it helps in the gradual release of nitrogen, thereby enhancing the efficiency of nutrient uptake by plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methylpropylidene)urea can be synthesized through the reaction of isobutyraldehyde with urea. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. One common method involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and resource-efficient processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are common practices to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropylidene)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted urea compounds .
Scientific Research Applications
N-(2-Methylpropylidene)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-(2-Methylpropylidene)urea exerts its effects is primarily through its slow-release properties. In fertilizers, it gradually releases nitrogen, which is then absorbed by plants over an extended period. This slow-release mechanism helps in maintaining a consistent supply of nitrogen, enhancing plant growth and reducing the need for frequent fertilization .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-Methylpropylidene)urea include:
- N,N’-Diisopropylurea
- N,N’-Diethylurea
- N,N’-Dimethylurea
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique slow-release properties. This makes it particularly valuable in agricultural applications where controlled nitrogen release is crucial .
Properties
CAS No. |
31772-56-2 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-methylpropylideneurea |
InChI |
InChI=1S/C5H10N2O/c1-4(2)3-7-5(6)8/h3-4H,1-2H3,(H2,6,8) |
InChI Key |
BPBWQJOFULENOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


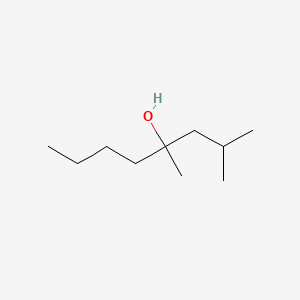

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)
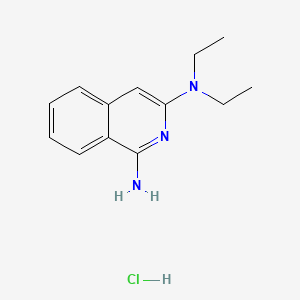
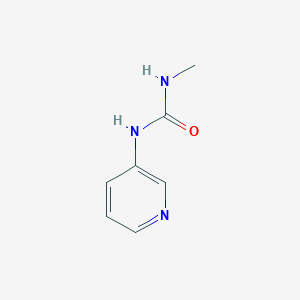

![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
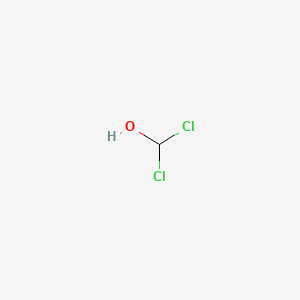
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
